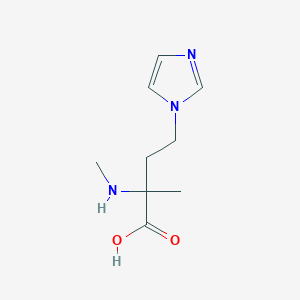![molecular formula C6H8F3NO2S B13474809 rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)
rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group and the presence of sulfur and nitrogen atoms within its bicyclic framework. The compound’s structure imparts significant strain, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
The synthesis of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione typically involves multiple steps, starting from simpler precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of the trifluoromethyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Chemischer Reaktionen
rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur or nitrogen-containing products.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the bicyclic ring, often using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the sulfur or nitrogen atoms or the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione has several scientific research applications:
Chemistry: The compound is used as a model system to study the effects of ring strain and the reactivity of bicyclic systems.
Biology: It serves as a probe to investigate the interactions of sulfur and nitrogen-containing compounds with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione include other bicyclic systems with sulfur and nitrogen atoms, such as:
(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane: Similar in structure but lacks the lambda6-thia group.
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride: Contains an oxygen atom instead of sulfur, leading to different reactivity and properties. The uniqueness of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C6H8F3NO2S |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
(1R,5R)-1-(trifluoromethyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
InChI |
InChI=1S/C6H8F3NO2S/c7-6(8,9)5-2-10-1-4(5)13(11,12)3-5/h4,10H,1-3H2/t4-,5+/m0/s1 |
InChI-Schlüssel |
QRCWEBKFJYKMTG-CRCLSJGQSA-N |
Isomerische SMILES |
C1[C@H]2[C@@](CN1)(CS2(=O)=O)C(F)(F)F |
Kanonische SMILES |
C1C2C(CN1)(CS2(=O)=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


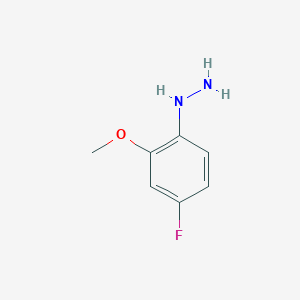
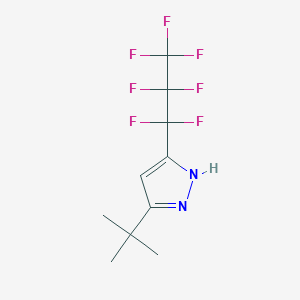
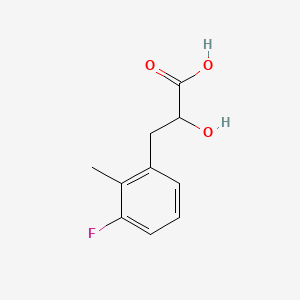
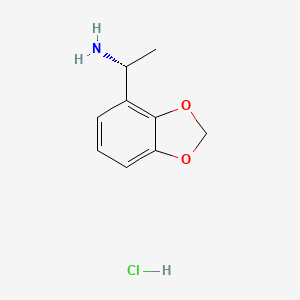

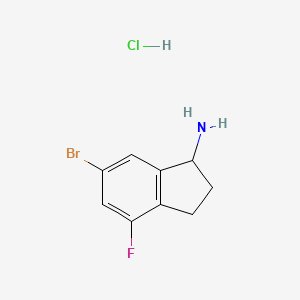
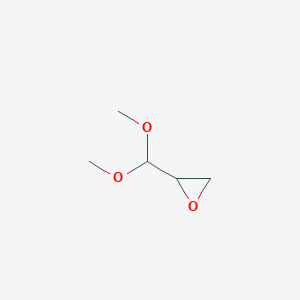
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)

![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)

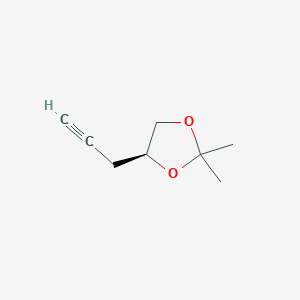
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
